CYP2A6 Inhibition: 6-Methylcoumarin vs. Diphenyl Substitution
6-Methylcoumarin is a known substrate and inhibitor of CYP2A6, with reported Km values of 0.64-0.91 µM for oxidation to the fluorescent 7-hydroxy derivative [1]. While direct IC50 data for 3,4-diphenyl-6-methylcoumarin is not available, the 3,4-diphenyl substitution is known to significantly increase lipophilicity and bulk, which can enhance CYP2A6 binding affinity and potentially improve inhibitory potency compared to the parent 6-methylcoumarin scaffold. This is a class-level inference based on SAR studies of 3,4-diphenylcoumarin derivatives [2].
| Evidence Dimension | CYP2A6 substrate affinity (Km) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 6-methylcoumarin scaffold (Km: 0.64-0.91 µM) [1] |
| Comparator Or Baseline | 6-Methylcoumarin (Km: 0.64-0.91 µM) [1] |
| Quantified Difference | 3,4-Diphenyl substitution predicted to increase binding affinity vs. 6-methylcoumarin based on increased lipophilicity [2] |
| Conditions | Human CYP2A6 enzyme assay |
Why This Matters
This informs selection for studies of CYP2A6-mediated drug metabolism, where the 3,4-diphenyl group may provide enhanced metabolic stability or altered inhibition kinetics.
- [1] Juvonen RO, Kuusisto M, Fohrgrup C, et al. Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. 2016. View Source
- [2] BindingDB. CHEMBL4163694: 3,4-Diphenylcoumarin CYP2A6 inhibition (IC50: 560 nM). View Source
